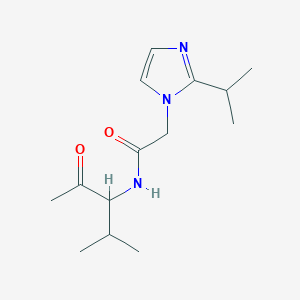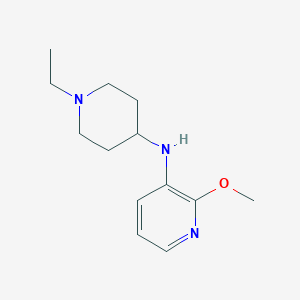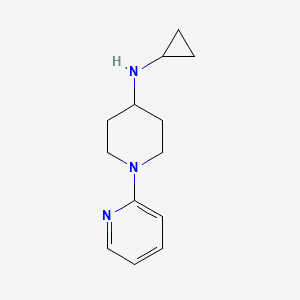
N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide, also known as MPI-0479605, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound was first synthesized in 2009 and has since been the subject of numerous scientific studies.
科学研究应用
N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary areas of research for this compound is in the field of cancer treatment. Studies have shown that N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide can inhibit the growth of cancer cells by blocking the activity of a protein called PAK4, which is involved in cell proliferation and survival.
In addition to its potential use in cancer treatment, N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide has also been studied for its effects on the immune system. Studies have shown that this compound can modulate the activity of immune cells, such as T cells and dendritic cells, which play a critical role in the body's immune response.
作用机制
The mechanism of action of N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide involves the inhibition of PAK4, a protein that is involved in cell proliferation and survival. By blocking the activity of PAK4, N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide can inhibit the growth of cancer cells and promote cell death. Additionally, this compound can modulate the activity of immune cells, which can enhance the body's immune response.
Biochemical and Physiological Effects
N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on cancer cells and the immune system, this compound has also been shown to have anti-inflammatory properties. Studies have shown that N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide can reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
实验室实验的优点和局限性
One of the primary advantages of using N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide in lab experiments is its specificity for PAK4. This compound has been shown to selectively inhibit the activity of PAK4, without affecting the activity of other proteins. Additionally, N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research.
One of the limitations of using N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide in lab experiments is its low solubility in water. This can make it difficult to administer the compound to cells and animals in a controlled manner. Additionally, the synthesis of N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide can be challenging, which can limit its availability for research.
未来方向
There are a number of future directions for research on N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide. One area of research is in the development of new cancer therapies that target PAK4. Studies have shown that N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide can inhibit the growth of cancer cells in vitro and in vivo, which makes it a promising candidate for further research.
Another area of research is in the development of new immunotherapies that modulate the activity of immune cells. N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide has been shown to have immunomodulatory effects, which could be useful in the development of new treatments for autoimmune diseases and other immune-related disorders.
Conclusion
N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been shown to inhibit the growth of cancer cells, modulate the activity of immune cells, and have anti-inflammatory properties. While there are limitations to using N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide in lab experiments, its specificity for PAK4 and low toxicity make it a promising candidate for further research. There are a number of future directions for research on this compound, including the development of new cancer therapies and immunotherapies.
合成方法
The synthesis of N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide involves a series of chemical reactions that result in the formation of the final product. The starting material for this synthesis is 2-methyl-4-oxopentanoic acid, which is reacted with thionyl chloride to form 2-methyl-4-oxopentanoyl chloride. This intermediate is then reacted with 2-(2-propan-2-ylimidazol-1-yl)acetic acid to form the final product, N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide.
属性
IUPAC Name |
N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-9(2)13(11(5)18)16-12(19)8-17-7-6-15-14(17)10(3)4/h6-7,9-10,13H,8H2,1-5H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIHUDQULKBAHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC(=O)NC(C(C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol](/img/structure/B7558031.png)
![2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine](/img/structure/B7558035.png)
![2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B7558041.png)


![3-[(2-Bromo-4,5-dimethoxyphenyl)methylamino]propanoic acid](/img/structure/B7558070.png)
![3-[1-(2-Hydroxypropylamino)ethyl]benzenesulfonamide](/img/structure/B7558082.png)
![1-[4-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558086.png)
![3-[(3,4-Dimethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7558094.png)
![3-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-5-[(2-fluorophenoxy)methyl]-4-(1-methoxypropan-2-yl)-1,2,4-triazole](/img/structure/B7558096.png)
![1-[4-(2-Fluoroanilino)piperidin-1-yl]ethanone](/img/structure/B7558119.png)
![2,4-difluoro-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]aniline](/img/structure/B7558125.png)
![1-[4-[(2,2-Dimethyl-1,3-benzodioxol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558137.png)
![N-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7558144.png)